3-Methoxybutane-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H13NO3S |
|---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
3-methoxybutane-2-sulfonamide |
InChI |
InChI=1S/C5H13NO3S/c1-4(9-3)5(2)10(6,7)8/h4-5H,1-3H3,(H2,6,7,8) |
InChI Key |
RCOFCKPYZWNZNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)S(=O)(=O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxybutane 2 Sulfonamide
Direct Synthesis Approaches to 3-Methoxybutane-2-sulfonamide
Direct synthesis strategies focus on the efficient construction of the target molecule through key bond-forming reactions. These include the formation of the sulfonamide group and the introduction of the methoxy (B1213986) ether linkage.
Sulfonamidation Reactions for Construction of the Sulfonamide Moiety
A primary method for constructing the sulfonamide functional group is through the reaction of a sulfonyl chloride with an amine. In the context of this compound, this would typically involve the reaction of 3-methoxybutane-2-sulfonyl chloride with ammonia (B1221849) or a protected amine equivalent. The sulfonyl chloride precursor can be synthesized from the corresponding alcohol, 3-methoxybutanol, by treatment with reagents like chlorosulfonic acid or thionyl chloride. smolecule.com The reactivity of the sulfonyl chloride group allows for nucleophilic substitution with amines to form the robust sulfonamide bond. smolecule.com This reaction is fundamental in the synthesis of various sulfonamide-containing compounds. nih.govnih.gov
Multi-Step Convergent and Linear Synthesis Pathways for this compound
Multi-step synthesis, a cornerstone of organic chemistry, allows for the construction of complex molecules like this compound from simpler, readily available starting materials. solubilityofthings.commasterorganicchemistry.comlibretexts.org Both linear and convergent strategies can be envisioned for its synthesis.
A potential linear synthesis might commence with a simple four-carbon starting material, such as butan-2-one. A series of reactions could then be employed to introduce the required functional groups in a stepwise manner. For example, alpha-bromination of butan-2-one followed by reaction with sodium methoxide (B1231860) could introduce the methoxy group, yielding 3-methoxybutan-2-one. nih.gov Subsequent reduction of the ketone to an alcohol, conversion to a leaving group, and displacement with a sulfur nucleophile could lead to a precursor for the sulfonyl chloride, which is then converted to the final sulfonamide.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The structure of this compound contains two chiral centers, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The development of stereoselective synthetic methods is crucial for obtaining specific, enantiomerically pure isomers, which is often a requirement for pharmaceutical applications. solubilityofthings.com
Asymmetric Catalysis in the Formation of Chiral Centers in this compound
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. chiralpedia.comprinceton.edu This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. chiralpedia.com For the synthesis of specific stereoisomers of this compound, asymmetric reactions could be employed to set the stereochemistry at one or both of the chiral centers.
For instance, an asymmetric reduction of a ketone precursor, such as 3-methoxybutan-2-one, could establish the stereocenter at the carbon bearing the hydroxyl group (which is later converted to the sulfonamide). nih.gov Similarly, asymmetric hydrogenation or other enantioselective transformations could be applied to precursors to control the stereochemistry. chiralpedia.com The use of chiral ligands in metal-catalyzed reactions or the application of organocatalysis are prominent strategies in this field. mdpi.comrsc.orgmcgill.ca
Chiral Pool Synthesis Utilizing Precursors for this compound
Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. wikipedia.org This strategy can be highly effective if a suitable chiral precursor that already contains one or more of the desired stereocenters is available. wikipedia.orgbenthamscience.com
For the synthesis of this compound, one could envision starting from a chiral precursor such as an enantiomerically pure amino acid or carbohydrate derivative. For example, (2R,3S)-3-methoxybutan-2-amine or (2S,3S)-3-methoxybutan-2-amine hydrochloride are known chiral building blocks that could potentially be converted to the corresponding sulfonamides. nih.govbldpharm.com By starting with a molecule from the chiral pool, the stereochemistry at one or more centers is already defined, simplifying the synthetic challenge of obtaining a single stereoisomer. nih.gov
Diastereoselective Approaches to this compound Synthesis
The diastereoselective synthesis of this compound hinges on the stereocontrolled synthesis of its precursor, 3-methoxybutan-2-amine (B13251836). The final sulfonylation step—the reaction of the amine with a sulfonyl chloride—typically proceeds without affecting the existing stereocenters. Therefore, synthetic strategies focus on establishing the desired (2,3)-stereochemistry in the amine precursor.
Several plausible strategies exist, drawing from modern asymmetric synthesis:
Reductive Amination of a β-Methoxy Ketone: A primary route involves the asymmetric reductive amination of 3-methoxybutan-2-one. This ketone can be synthesized from commercially available acetoin (B143602) (3-hydroxybutan-2-one) through methylation. The subsequent reductive amination can be achieved using a chiral catalyst to guide the formation of one diastereomer of the amine over the other. For instance, Ru-MeOBIPHEP catalysts have been successfully used in the asymmetric reductive amination of similar β-keto esters. acs.orgacs.org
Use of Chiral Auxiliaries: Chiral auxiliaries can be employed to direct the stereochemical outcome of key bond-forming reactions. For example, (2S,3S)-3-Methoxybutan-2-amine is noted to be useful as a chiral building block itself, implying established routes for its stereoselective preparation. vulcanchem.com One such approach involves the condensation of a ketone with a chiral sulfinamide (like Ellman's auxiliary) to form a chiral sulfinylketimine, which is then reduced diastereoselectively to yield the α-chiral primary amine. researchgate.net
Stereocontrolled Aldol and Olefination Reactions: A more elaborate approach would build the carbon skeleton from smaller chiral fragments. For instance, a Still-Gennari modification of the Horner-Wadsworth-Emmons reaction using Garner's aldehyde, a versatile chiral intermediate, can produce a chiral enone. Subsequent stereocontrolled hydrogenation and functional group manipulations would lead to the desired diastereomer of 3-methoxybutan-2-amine.
Once the desired diastereomer of 3-methoxybutan-2-amine is obtained, it can be converted to this compound via standard sulfonylation. This is typically achieved by reacting the amine with an appropriate sulfonyl chloride (e.g., methanesulfonyl chloride or benzenesulfonyl chloride) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. nih.govthieme-connect.com
Table 1: Comparison of Potential Diastereoselective Routes to 3-Methoxybutan-2-amine
| Synthetic Strategy | Key Intermediate | Stereocontrol Element | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 3-Methoxybutan-2-one | Chiral Metal Catalyst (e.g., Ru-BINAP) | Direct, potentially high atom economy. | Catalyst cost and sensitivity; optimization of reaction conditions required. |
| Chiral Auxiliary Method | N-Sulfinyl Imine of 3-Methoxybutan-2-one | Stoichiometric Chiral Auxiliary (e.g., Ellman's) | High diastereoselectivity, well-established methodology. | Requires additional steps for auxiliary attachment/removal; lower atom economy. |
| Substrate-Controlled Synthesis | Garner's Aldehyde | Inherent chirality of starting material | Predictable stereochemical outcome. | Longer synthetic sequence, potentially lower overall yield. |
Green Chemistry Principles in this compound Production
Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. This involves careful selection of solvents, maximizing atom efficiency, and minimizing waste.
Solvent-Free or Environmentally Benign Solvent-Mediated Syntheses
Traditional organic syntheses often rely on volatile and toxic organic solvents. Green chemistry seeks to replace these with safer alternatives or eliminate them entirely.
Solvent-Free Synthesis: For certain reactions, neat (solvent-free) conditions are feasible. The synthesis of 3-methoxybutan-2-one, a precursor, has been demonstrated on a 100g scale using a solvent-free reaction between acetoin and dimethyl carbonate, which aligns with green chemistry principles. Similarly, some sulfonylation reactions can be performed solvent-free, often with a solid base, reducing solvent waste significantly. organic-chemistry.org
Environmentally Benign Solvents: When a solvent is necessary, greener options are preferred.
Water: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Facile and environmentally benign methods for sulfonamide synthesis have been developed using water as the solvent, often with a simple base like sodium carbonate to neutralize the HCl byproduct. vulcanchem.com Product isolation can be as simple as filtration after acidification. vulcanchem.com
Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. DES are often biodegradable, non-toxic, and recyclable. Sulfonamide synthesis has been successfully performed in choline (B1196258) chloride-based DES, offering high yields under ambient, aerobic conditions. ua.es
Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as greener alternatives to traditional petroleum-based solvents like THF and dichloromethane. a-star.edu.sg 2-MeTHF has been used successfully in coupling reactions to form amide bonds, a reaction class similar to sulfonamide formation. vulcanchem.com
Atom Economy and Process Mass Intensity Considerations in this compound Synthesis
Atom Economy (AE) and Process Mass Intensity (PMI) are key metrics used to quantify the "greenness" of a chemical process. walisongo.ac.idacsgcipr.org
Atom Economy (AE): Introduced by Barry Trost, AE measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. a-star.edu.sg AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100% Addition reactions have a 100% atom economy, whereas substitution and elimination reactions generate byproducts and have lower AE. The final sulfonylation step to produce this compound from the amine and a sulfonyl chloride is a substitution reaction that produces an HCl equivalent, thus its atom economy will be less than 100%.
Process Mass Intensity (PMI): A more holistic metric adopted by the pharmaceutical industry, PMI considers all mass inputs, including reactants, solvents, reagents, and process water, relative to the mass of the final product. acsgcipr.orgrsc.org PMI = Total Mass in Process (kg) / Mass of Product (kg) A lower PMI indicates a more sustainable and efficient process, as it signifies less waste generation. acsgcipr.org The bulk of the mass in many chemical processes comes from solvents used in reactions and purifications. Therefore, employing solvent-free methods or recycling solvents drastically reduces the PMI.
Table 2: Hypothetical PMI Calculation for a Conventional vs. Green Synthesis of this compound (assuming benzenesulfonyl chloride as reagent)
| Input Material | Conventional Route (kg) | Green Route (kg) | Comment |
|---|---|---|---|
| 3-methoxybutan-2-amine | 1.03 | 1.03 | Starting Material |
| Benzenesulfonyl chloride | 1.77 | 1.77 | Reactant |
| Dichloromethane (Solvent) | 20.00 | 0.00 | Replaced in green route |
| Water (Green Solvent) | 0.00 | 10.00 | Benign solvent |
| Triethylamine (Base) | 1.21 | 0.00 | Replaced with inorganic base |
| Sodium Carbonate (Base) | 0.00 | 1.06 | Inorganic, less waste impact |
| Water (Workup) | 15.00 | 5.00 | Simplified workup |
| Total Input Mass | 39.01 | 18.86 | |
| Product Yield (1 kg) | 1.00 | 1.00 | Normalized to 1 kg product |
| Process Mass Intensity (PMI) | 39.01 | 18.86 | Significant reduction |
This table is illustrative. Actual values depend on reaction scale, yield, and specific process conditions.
Flow Chemistry Applications in the Preparation of this compound
Flow chemistry, where reactions are run in a continuously flowing stream rather than a batch-wise fashion, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including sulfonamides. nih.govmdpi.com Key benefits include superior heat and mass transfer, enhanced safety when dealing with hazardous reagents or exothermic reactions, and the potential for straightforward automation and scale-up. thieme-connect.com
A typical synthesis of a sulfonamide involves the reaction of an amine with a sulfonyl chloride. nih.gov This process is well-suited for adaptation to a continuous flow setup.
A hypothetical flow process for this compound would involve:
Pumping: Two separate streams, one containing 3-methoxybutan-2-amine and a base (e.g., triethylamine) in a suitable solvent, and the other containing the sulfonyl chloride in the same solvent, are continuously pumped from their respective reservoirs.
Mixing: The streams converge at a T-mixer, initiating the reaction.
Reaction: The combined stream flows through a heated or cooled reactor coil. The residence time (the time the reactants spend in the reactor) is precisely controlled by the flow rate and the reactor volume, allowing for optimization of reaction conversion.
Quenching & Collection: The output stream can be directly quenched by introducing a third stream (e.g., water) to stop the reaction and precipitate the product or prepare it for in-line purification.
This approach has been used to create entire libraries of sulfonamides in a rapid and eco-friendly manner. smolecule.com Fully automated, multi-step flow systems have been developed that can perform the reaction, purification, and collection of secondary sulfonamides with high purity, eliminating the need for traditional column chromatography. organic-chemistry.org Such a system could be readily adapted for the production of this compound.
Table 3: Comparison of Batch vs. Flow Synthesis for Sulfonamides
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Poor heat dissipation on scale-up; potential for thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio; smaller reaction volume minimizes risk. |
| Scalability | Difficult; requires re-optimization of conditions (e.g., mixing, heating). | Straightforward; achieved by running the system for a longer duration. |
| Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. |
| Efficiency | Can lead to side products due to temperature gradients or poor mixing. | Often higher yields and purity due to superior process control. smolecule.com |
| Automation | Difficult to fully automate. | Easily integrated with automated sample injection, purification, and collection. organic-chemistry.org |
Stereochemical Aspects and Chirality of 3 Methoxybutane 2 Sulfonamide
Absolute and Relative Stereochemistry of 3-Methoxybutane-2-sulfonamide
This compound possesses two chiral centers, at the C2 and C3 positions of the butane (B89635) chain. This results in the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between the (2R, 3R) and (2R, 3S) isomers (and between the other non-enantiomeric pairs) is diastereomeric.
The absolute stereochemistry of each chiral center is designated as either R (Rectus) or S (Sinister) based on the Cahn-Ingold-Prelog priority rules. The determination of the absolute configuration of each stereoisomer would require specific analytical techniques such as X-ray crystallography of a single crystal or the use of chiral derivatizing agents followed by NMR spectroscopy.
The relative stereochemistry describes the spatial relationship between the two chiral centers within the molecule. For this compound, the relative configurations are designated as syn and anti. The syn diastereomers have the substituents on the same side of the carbon backbone, corresponding to the (2R, 3S) and (2S, 3R) pair. The anti diastereomers have the substituents on opposite sides, corresponding to the (2R, 3R) and (2S, 3S) pair.
Table 1: Illustrative Stereoisomers of this compound (Note: This table presents a hypothetical representation for illustrative purposes.)
| Stereoisomer | Absolute Configuration | Relative Stereochemistry |
| Isomer 1 | (2R, 3R) | anti |
| Isomer 2 | (2S, 3S) | anti |
| Isomer 3 | (2R, 3S) | syn |
| Isomer 4 | (2S, 3R) | syn |
Enantiomeric Excess Determination and Control in this compound Synthesis
The synthesis of a single enantiomer of a chiral drug is highly desirable to maximize therapeutic efficacy and minimize potential side effects. rsc.org The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much of one enantiomer is present in excess of the other. It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Determination of Enantiomeric Excess:
Several analytical techniques can be employed to determine the enantiomeric excess of a this compound sample. Chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) are powerful methods for separating and quantifying enantiomers. researchgate.netnih.gov These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Gas chromatography (GC) with a chiral column can also be used.
Control in Synthesis:
Controlling the stereochemical outcome of a reaction to produce a high enantiomeric excess of the desired stereoisomer is a central goal of asymmetric synthesis. Strategies to achieve this for this compound could include:
Chiral Pool Synthesis: Utilizing a readily available enantiopure starting material that already contains one or more of the required chiral centers.
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.
Use of Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical course of a reaction, followed by its removal.
Table 2: Hypothetical Data for Enantiomeric Excess Determination by Chiral HPLC (Note: This table is for illustrative purposes only.)
| Sample | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Peak Area - Enantiomer 1 | Peak Area - Enantiomer 2 | Enantiomeric Excess (%) |
| Racemic Mixture | 10.2 | 12.5 | 50.0 | 50.0 | 0 |
| Enantioenriched Sample | 10.2 | 12.5 | 95.0 | 5.0 | 90 |
Configurational Stability and Epimerization Studies of this compound
Configurational stability refers to the ability of a chiral molecule to resist racemization or epimerization under various conditions such as changes in temperature, pH, or solvent. Epimerization is the change in the configuration at one of several stereocenters in a molecule. For this compound, it is crucial to assess the stability of the chiral centers to ensure that the desired stereoisomer does not convert to other stereoisomers during storage or use.
The sulfonamide moiety and the methoxy (B1213986) group are generally considered to be configurationally stable under normal conditions. However, the potential for epimerization at the C2 position, which is adjacent to the sulfonyl group, should be investigated. The acidity of the proton at C2 could be influenced by the electron-withdrawing nature of the sulfonyl group, potentially leading to epimerization under basic conditions via a carbanionic intermediate.
Studies to assess configurational stability would typically involve subjecting an enantiomerically pure sample of this compound to a range of conditions and monitoring the enantiomeric excess over time using techniques like chiral HPLC.
Table 3: Illustrative Results of a Configurational Stability Study (Note: This table presents hypothetical data for illustrative purposes.)
| Condition | Time (hours) | Enantiomeric Excess (%) |
| pH 7, 25°C | 0 | 99.5 |
| pH 7, 25°C | 24 | 99.4 |
| pH 9, 25°C | 0 | 99.5 |
| pH 9, 25°C | 24 | 95.2 |
| 60°C, neat | 0 | 99.5 |
| 60°C, neat | 24 | 99.0 |
Chiral Resolution Techniques for this compound
When a racemic mixture of this compound is produced, chiral resolution techniques can be employed to separate the enantiomers. wikipedia.org Common methods include:
Diastereomeric Salt Formation: This is a classical method that involves reacting the racemic sulfonamide (which is acidic) with a chiral base to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org The resolved diastereomeric salts can then be treated with an acid to regenerate the pure enantiomers of the sulfonamide.
Chiral Chromatography: As mentioned for ee determination, preparative chiral HPLC or SFC can be used to separate larger quantities of enantiomers. researchgate.netnih.gov This method is often highly efficient but can be more expensive for large-scale production.
Enzymatic Resolution: This technique utilizes enzymes that selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer or the product.
Table 4: Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts based on different solubilities. wikipedia.org | Cost-effective for large scale, well-established. | Can be time-consuming, success is not guaranteed, requires a suitable chiral resolving agent. wikipedia.org |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. researchgate.netnih.govnih.gov | High purity, applicable to a wide range of compounds, analytical and preparative scales. | Higher cost of chiral columns and solvents, can be complex to optimize. nih.gov |
| Enzymatic Resolution | Enantioselective enzymatic transformation. | High enantioselectivity, mild reaction conditions. | Enzyme cost and stability, limited substrate scope. |
Reactivity and Reaction Mechanisms of 3 Methoxybutane 2 Sulfonamide
Reactivity of the Sulfonamide Functional Group in 3-Methoxybutane-2-sulfonamide
The sulfonamide group (-SO₂NH-) is the most reactive site in this compound, primarily due to the presence of an acidic proton on the nitrogen atom and the electrophilic nature of the sulfur atom. This functional group is central to many of the characteristic reactions of the molecule.
The nitrogen atom of the sulfonamide in this compound can be readily deprotonated by a base to form a nucleophilic anion. This anion can then react with various electrophiles, such as alkyl halides or acyl chlorides, to undergo N-alkylation or N-acylation, respectively.
N-Alkylation: This reaction involves the substitution of the hydrogen atom on the sulfonamide nitrogen with an alkyl group. The process typically proceeds via an Sₙ2 mechanism, where the sulfonamide anion acts as the nucleophile. A variety of alkylating agents can be employed, including alkyl halides and alcohols. The use of alcohols as alkylating agents represents a greener approach and often involves a "borrowing hydrogen" methodology catalyzed by transition metals like manganese. acs.org For secondary sulfonamides such as this compound, mono-N-alkylation is the expected outcome. acs.org The general reaction conditions for N-alkylation of sulfonamides are summarized in the table below.
| Catalyst System | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| Mn(I) PNP pincer precatalyst | Alcohols | K₂CO₃ | Xylenes | 150 | 85 (average) acs.org |
| [Ru(p-cymene)Cl₂]₂/dppf | Alcohols | - | - | - | High organic-chemistry.org |
| Lewis Acids (e.g., FeCl₃, ZnCl₂) | Alkyl Halides | - | 1,2-dichloroethane | - | Good dnu.dp.ua |
N-Acylation: Similar to N-alkylation, N-acylation involves the introduction of an acyl group onto the sulfonamide nitrogen. This transformation is significant as N-acylsulfonamides are often considered bioisosteres of carboxylic acids. rsc.orgnih.gov The reaction is typically carried out using acylating agents like acid anhydrides or acid chlorides in the presence of a base. rsc.org However, methods utilizing acidic conditions have also been developed. rsc.org For secondary sulfonamides, N-acylation proceeds effectively under various catalytic conditions. rsc.orgresearchgate.net
A plausible mechanism for N-acylation under basic conditions involves the initial deprotonation of the sulfonamide followed by nucleophilic attack on the carbonyl carbon of the acylating agent.
The sulfonamide bond (S-N) is generally known for its high stability towards hydrolysis, especially when compared to amide bonds. researchgate.net However, under certain conditions, this bond can be cleaved. The stability of sulfonamides to hydrolysis is pH-dependent.
Under typical environmental conditions (pH 4-9), many sulfonamides are hydrolytically stable with long half-lives. nih.govresearchgate.net Generally, sulfonamides are more stable at higher pH values (alkaline conditions) and less stable under acidic conditions. researchgate.net The hydrolysis of sulfonamides can proceed through different mechanisms, leading to the cleavage of the S-N, C-N, or C-S bonds. acs.org
S-N Bond Cleavage: This is a common pathway for sulfonamide hydrolysis, particularly under acidic conditions, and results in the formation of a sulfonic acid and an amine. The reaction is often catalyzed by the presence of a solid catalyst like ceria (CeO₂). acs.org
C-N Bond Cleavage: This pathway can also occur during hydrolysis, yielding sulfanilamide (B372717) derivatives. acs.org
C-S Bond Cleavage: This cleavage has been observed during hydrolysis, leading to the formation of aniline (B41778) as a product, and is also favored in acidic environments and at higher temperatures. acs.org
It is important to note that acyclic sulfonamides, such as this compound, are significantly more resistant to hydrolysis compared to their cyclic counterparts, β-sultams, which show extraordinary rate enhancements in both acid- and base-catalyzed hydrolysis. researchgate.net
Transformations Involving the Methoxy (B1213986) Group in this compound
The methoxy group (-OCH₃) in this compound is generally a stable ether linkage. However, it can undergo specific chemical transformations, most notably demethylation.
Demethylation is the removal of the methyl group to reveal a hydroxyl group. This transformation is a common challenge in organic synthesis due to the general stability of methyl ethers. wikipedia.org Several reagents and methods have been developed for the demethylation of ethers, particularly aryl methyl ethers, although these can also be applied to aliphatic ethers.
Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong Brønsted acids like 47% hydrobromic acid (HBr). chem-station.com The choice of reagent often depends on the other functional groups present in the molecule. For instance, BBr₃ is highly reactive and typically used at low temperatures. chem-station.com The general mechanism for acid-catalyzed demethylation involves protonation of the ether oxygen followed by nucleophilic attack of the conjugate base (e.g., Br⁻) on the methyl group via an Sₙ2 reaction.
More recent methods for demethylation include the use of reagents like 3-mercaptopropionic acid, which offers a milder alternative. google.com
The oxygen atom of the methoxy group, with its lone pairs of electrons, has the potential to act as a ligand and coordinate to metal centers. While the coordination chemistry of sulfonamides is well-documented, with coordination typically occurring through the sulfonamide nitrogen and oxygen atoms, the involvement of a nearby ether oxygen in chelation is also plausible. nih.gov The formation of a chelate ring with a metal ion involving both the sulfonamide and the methoxy group could influence the reactivity of the entire molecule. The ability of sulfonamides to act as ligands is well-established, forming complexes with various transition metals like Cu²⁺. nih.gov
Reactivity at the Butane (B89635) Backbone of this compound
The butane backbone of this compound consists of sp³-hybridized carbon atoms with C-H bonds that are generally considered unreactive. However, under specific conditions, these C-H bonds can be functionalized.
The presence of the sulfonamide group can direct the functionalization of remote C(sp³)-H bonds. nih.gov This can be achieved through photocatalytic processes involving sequential electron/proton transfer, which can generate nitrogen-centered radicals. These radicals can then undergo intramolecular hydrogen atom transfer to activate a C-H bond on the alkyl chain, leading to its functionalization. nih.gov
Furthermore, the butane backbone can be susceptible to oxidation, particularly at elevated temperatures. The oxidation of butane typically proceeds via a radical mechanism involving hydrogen abstraction to form alkyl radicals, which then react with oxygen. psu.edu The presence of the electron-withdrawing sulfonamide group and the methoxy group could influence the regioselectivity of such oxidation reactions.
Free radical reactions involving sulfonamides are also known. For instance, sulfonyl radicals can be generated and participate in addition reactions to unsaturated systems. nih.gov It is also conceivable that radical reactions could be initiated on the butane backbone of this compound under appropriate conditions, leading to a variety of products. researchgate.netnih.gov
α-Alkylation and Related Carbon–Carbon Bond Forming Reactions
There is no specific information available in the searched scientific literature concerning the α-alkylation of this compound.
Stereocontrol in New Carbon–Carbon Bond Formations
There is no specific information available in the searched scientific literature regarding stereocontrol in carbon-carbon bond-forming reactions involving this compound.
Mechanistic Investigations of this compound Transformations
Transition State Analysis
No transition state analyses for reactions involving this compound have been reported in the available literature.
Derivatization and Analog Development of 3 Methoxybutane 2 Sulfonamide
Synthesis of Substituted 3-Methoxybutane-2-sulfonamide Analogs
Standard synthetic methodologies for sulfonamides typically involve the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org In the context of this compound, its precursor, 3-methoxybutane-2-sulfonyl chloride, would be the key starting material. smolecule.com
Modifications at the Nitrogen Atom of the Sulfonamide
The nitrogen atom of the sulfonamide group is a primary site for modification. wikipedia.org N-alkylation or N-arylation could introduce a wide variety of substituents. These reactions would likely proceed via standard protocols, such as reaction with alkyl halides or aryl boronic acids under appropriate catalytic conditions. However, no specific studies demonstrating these modifications on this compound have been identified.
Substitutions on the Butane (B89635) Chain
Modifying the butane backbone of this compound would require more complex synthetic strategies, potentially involving the synthesis of a substituted butane precursor prior to the introduction of the sulfonamide moiety. C-H functionalization strategies, a modern approach in organic synthesis, could theoretically be applied, but this remains a hypothetical approach for this specific molecule. nih.gov
Functionalization Strategies for this compound
Functionalization strategies aim to introduce new chemical groups to impart specific properties to the parent molecule.
Introduction of Additional Functionalities
The introduction of additional functional groups, such as hydroxyl, carboxyl, or amino groups, onto the this compound scaffold would likely necessitate a multi-step synthesis starting from a functionalized precursor of 3-methoxybutanol or a related starting material. smolecule.com General methods for introducing such functionalities into organic molecules are abundant, but their specific application to this compound is not documented.
Linker Chemistry for Conjugate Formation
Sulfonamides can be incorporated into larger molecular constructs, such as bioconjugates, through the use of chemical linkers. whiterose.ac.ukfrontiersin.org This typically involves modifying the sulfonamide or another part of the molecule with a reactive group suitable for conjugation. While the potential for creating such conjugates with this compound exists, there are no published examples of this.
Structural Diversity Exploration of this compound Derivatives
The exploration of structural diversity would involve systematically varying the substituents at the sulfonamide nitrogen and on the butane chain. This would lead to a library of related compounds. The goal of such an exploration would be to investigate structure-activity relationships, a common practice in medicinal chemistry. nih.gov However, without any reported biological activity or application for this compound, the impetus for such a systematic study appears to be absent from the current scientific literature.
Advanced Spectroscopic and Structural Characterization Techniques for 3 Methoxybutane 2 Sulfonamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation of 3-Methoxybutane-2-sulfonamide
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. nih.govlibretexts.org For this compound, a suite of NMR experiments, including multi-dimensional techniques, is employed to assign the proton (¹H) and carbon (¹³C) signals and establish the connectivity within the molecule.
Multi-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of molecules like this compound.
COSY (Correlation Spectroscopy): This proton-detected 2D experiment reveals protons that are J-coupled, helping to identify adjacent protons in the molecular structure. sdsu.edu For this compound, COSY would show correlations between the protons on C2 and C3, as well as between the protons on C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded (one bond away). columbia.edu It is significantly more sensitive than traditional ¹³C NMR. columbia.edu For this compound, HSQC would definitively link each proton to its attached carbon atom. For instance, the methoxy (B1213986) protons would show a correlation to the methoxy carbon.
A hypothetical table of expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| CH₃ (C4) | ~1.2 | ~15 | C3, C2 |
| CH (C3) | ~3.5 | ~80 | C4, C2, OCH₃ |
| CH (C2) | ~3.0 | ~60 | C4, C3, C1 (hypothetical) |
| SO₂NH₂ | ~7.0 (broad) | - | - |
| OCH₃ | ~3.3 | ~58 | C3 |
This is a hypothetical data table for illustrative purposes.
Since this compound contains chiral centers (at C2 and C3), it can exist as enantiomers. Chiral NMR shift reagents, often lanthanide-based complexes, can be used to determine the enantiomeric purity of a sample. libretexts.orgnih.gov These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. libretexts.org The integration of these distinct peaks allows for the quantification of each enantiomer present. libretexts.org Modern chiral solvating agents, such as aluminum complexes, can also be employed to resolve the signals of enantiomers in both polar and non-polar solvents. tcichemicals.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio of its ions. pearson.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. nih.gov This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. Instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometers are capable of such ultra-high resolution. nih.gov
Tandem Mass Spectrometry (MS/MS) is used to confirm the structure of a compound by fragmenting a selected ion and analyzing the resulting fragment ions. unt.edu For sulfonamides, characteristic fragmentation patterns are often observed. nih.gov A common fragmentation pathway for aromatic sulfonamides involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da. nih.govresearchgate.net Although this compound is an aliphatic sulfonamide, cleavage of the C-S and S-N bonds would be expected, providing valuable information to confirm the connectivity of the methoxybutane and sulfonamide moieties. researchgate.netlibretexts.org The fragmentation process can be induced by collision with an inert gas in a collision cell. unt.edu
A hypothetical fragmentation table is provided below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |
| [M+H]⁺ | [M+H - SO₂NH₂]⁺ | SO₂NH₂ (80 Da) | Methoxybutyl cation |
| [M+H]⁺ | [M+H - OCH₃]⁺ | OCH₃ (31 Da) | Butane-2-sulfonamide cation |
| [M+H]⁺ | [SO₂NH₂]+H⁺ | C₅H₁₂O (88 Da) | Sulfonamide cation |
This is a hypothetical data table for illustrative purposes.
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org By diffracting X-rays off a single crystal of this compound or a suitable derivative, it is possible to obtain precise information about bond lengths, bond angles, and the absolute configuration of the chiral centers. This technique has been successfully used to determine the structures of various sulfonamide derivatives and their complexes. researchgate.netnih.gov The resulting crystal structure would provide unambiguous proof of the compound's constitution and stereochemistry in the solid state.
Conformation and Intermolecular Interactions
Rotational spectroscopy studies on related benzosulfonamide compounds have shown that the conformational preferences in the isolated, gas-phase state are largely maintained in the crystalline structure, indicating that intramolecular forces play a significant role in determining the structure. kcl.ac.uk For sulfonamides with substituents, the orientation of the sulfonyl group with respect to other parts of the molecule is a critical factor. kcl.ac.uk In the case of this compound, the rotation around the C-S and C-N bonds, as well as the conformation of the butoxy chain, would define the lowest energy conformers.
Intermolecular interactions are also crucial, particularly in the solid state. Hydrogen bonding involving the sulfonamide group's N-H protons and the oxygen atoms of the sulfonyl and methoxy groups is expected to be a dominant force in the crystal lattice. nih.govmdpi.com Studies on similar molecules have revealed that different hydrogen bonding patterns can lead to the formation of various crystalline structures, a phenomenon known as polymorphism. mdpi.com The interplay of these non-covalent interactions, such as N-H···O and C-H···O, stabilizes the crystal packing. nih.govmdpi.com
Absolute Configuration Assignment
This compound is a chiral molecule, meaning it can exist as two non-superimposable mirror images, or enantiomers. The assignment of the absolute configuration (R or S) at the chiral center is essential for understanding its stereospecific interactions, particularly in a biological context.
The absolute configuration of chiral molecules is often determined through methods like X-ray crystallography of a single crystal, especially if it can be co-crystallized with a molecule of known absolute configuration. google.com Another common approach involves stereospecific synthesis, where the starting materials have a known absolute configuration, thus dictating the stereochemistry of the final product. google.com
For sulfonamides, the absolute stereochemistry has been assigned by analogy to similar compounds whose configuration has been unequivocally determined. doi.org In some cases, derivatization of the enantiomers with a chiral derivatizing agent, such as Mosher's acid, can create diastereomers that are distinguishable by NMR spectroscopy, allowing for the determination of the enantiomeric ratio and, indirectly, the absolute configuration. ntu.edu.sg
Chromatographic Techniques for Purification and Analysis of this compound
Chromatographic methods are indispensable for the separation, purification, and analysis of sulfonamides like this compound. nih.gov These techniques are crucial for isolating the compound from reaction mixtures and for separating its enantiomers. nih.govmdpi.com
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of sulfonamides. mdpi.comscarf.scot Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is often employed to determine properties like lipophilicity, which is a key parameter in drug development. mdpi.com
| Technique | Application | Principle |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, lipophilicity determination | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. scarf.scotmdpi.com |
| Gas Chromatography (GC) | Analysis of volatile derivatives | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. scarf.scot |
| Supercritical Fluid Chromatography (SFC) | Chiral and achiral separations | Utilizes a supercritical fluid as the mobile phase, offering advantages in speed and efficiency. chromatographyonline.com |
Chiral Chromatography for Enantiomer Separation
The separation of the enantiomers of this compound is a critical analytical challenge. Chiral chromatography is the most effective method for this purpose. ntu.edu.sggcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. ntu.edu.sgsigmaaldrich.com
Commonly used CSPs for the separation of enantiomers include those based on polysaccharides like cellulose (B213188) and amylose, as well as cyclodextrins. gcms.czsigmaaldrich.comcsfarmacie.cz The choice of the CSP and the mobile phase composition is crucial for achieving optimal separation. csfarmacie.cz Chiral HPLC and supercritical fluid chromatography (SFC) are the primary modes of chiral chromatography used for enantioseparation. chromatographyonline.comsigmaaldrich.com SFC, in particular, has gained popularity for its speed and reduced solvent consumption. chromatographyonline.com
| Chiral Stationary Phase (CSP) Type | Common Examples | Separation Principle |
| Polysaccharide-based | Cellulose DMP, Amylose-based CSPs | Enantiomers fit differently into the chiral grooves of the polysaccharide structure, leading to differential interactions. chromatographyonline.comsigmaaldrich.com |
| Cyclodextrin-based | β-cyclodextrin | Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin. ntu.edu.sgsigmaaldrich.com |
| Pirkle-type | Pirkle-type CSP | Based on π-π interactions, hydrogen bonding, and steric hindrance to achieve chiral recognition. chromatographyonline.com |
Advanced Separation Methodologies
Beyond conventional chromatography, several advanced separation methodologies can be applied to the purification and analysis of this compound. These methods often offer improvements in efficiency, speed, and environmental friendliness.
Supercritical Fluid Extraction (SFE) can be used as a sample preparation technique before chromatographic analysis. fiveable.me It utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent.
Simulated moving bed (SMB) chromatography is a preparative chromatographic technique that can be used for the large-scale separation of enantiomers. fiveable.me It simulates a counter-current movement of the stationary and mobile phases, leading to a more efficient separation process.
Miniaturized separation methods , such as capillary electrophoresis and micellar electrokinetic chromatography (MEKC), offer high-resolution separations with very small sample volumes. su.se These techniques are particularly useful for the analysis of complex mixtures and for high-throughput screening.
Computational and Theoretical Studies of 3 Methoxybutane 2 Sulfonamide
Quantum Chemical Calculations (DFT) for Electronic Structure and Properties
No published studies utilizing Density Functional Theory (DFT) to calculate the electronic structure and properties of 3-Methoxybutane-2-sulfonamide were found. Such studies on other sulfonamides often involve methods like B3LYP with basis sets such as 6-311++G(d,p) to investigate molecular properties. researchgate.netindexcopernicus.com
Conformational Analysis and Energy Landscapes of this compound
A detailed conformational analysis and the corresponding potential energy landscape for this compound have not been published. Research on other molecules demonstrates that such studies are used to understand the flexibility of the molecule and identify low-energy, populated conformations. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
No literature describing Molecular Dynamics (MD) simulations for this compound could be located. MD simulations are used to study the movement of atoms and molecules over time, providing insights into how a compound might behave in a solution or interact with biological targets. peerj.comnih.gov
Reaction Pathway Modeling and Mechanism Prediction for this compound Transformations
There is no available research on the modeling of reaction pathways or the prediction of transformation mechanisms specifically for this compound. These computational studies help in understanding how a molecule might be synthesized or how it degrades.
Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)
While computational methods exist for predicting spectroscopic properties, no studies have published predicted NMR chemical shifts or vibrational frequencies (IR/Raman spectra) for this compound. Such predictions are valuable for confirming the structure of a synthesized compound by comparing theoretical data with experimental measurements. nih.govmdpi.com
Role and Applications of 3 Methoxybutane 2 Sulfonamide in Chemical Research
As a Chiral Building Block in Complex Molecule Synthesis
There is currently no publicly available scientific literature detailing the use of 3-Methoxybutane-2-sulfonamide as a chiral building block in the synthesis of complex molecules.
Precursor in Stereoselective Syntheses
No studies have been found that describe the application of this compound as a precursor in stereoselective syntheses. The potential utility of its inherent chirality in directing the formation of specific stereoisomers in chemical reactions has not been reported.
Incorporation into Diverse Molecular Architectures
Information regarding the incorporation of the this compound moiety into diverse molecular architectures is not present in the current body of scientific literature.
Potential as a Ligand in Catalysis
The potential of this compound to act as a ligand in catalytic processes is an area that remains uninvestigated in published research.
Design and Synthesis of Metal Complexes with this compound
There are no reports on the design, synthesis, or characterization of metal complexes involving this compound as a ligand.
Exploration in Asymmetric Catalysis
Consistent with the lack of information on its metal complexes, the exploration of this compound in the field of asymmetric catalysis has not been documented.
Applications in Materials Science (excluding biological materials)
No research has been published detailing any applications of this compound in the field of materials science, excluding biological materials.
Integration into Polymeric Structures
The incorporation of this compound into polymeric structures could be achieved through several synthetic routes, primarily by first modifying it into a polymerizable monomer. A common strategy involves introducing a vinyl group to the molecule, which can then undergo polymerization.
For instance, a vinyl derivative, N-(3-methoxybutan-2-yl)ethenesulfonamide, could be synthesized. This monomer could then be polymerized or copolymerized with other vinyl monomers using techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. rsc.orgusm.edu RAFT polymerization is particularly advantageous as it allows for the synthesis of polymers with well-defined architectures and low polydispersity. usm.edu
The resulting polymers, featuring this compound as a side chain, would be expected to exhibit distinct physical and chemical properties. The sulfonamide group can participate in hydrogen bonding, potentially increasing the glass transition temperature (Tg) and improving the mechanical properties of the polymer. nih.gov The methoxy (B1213986) group, on the other hand, could influence the polymer's solubility and thermal stability.
The introduction of sulfonamide-containing monomers can also impart pH-responsiveness to polymers, a desirable characteristic for applications in smart materials and drug delivery systems. The acidity of the sulfonamide proton allows for changes in solubility and conformation in response to pH variations.
Below is a hypothetical data table illustrating the potential effects of incorporating a monomer derived from this compound into a polystyrene backbone.
Table 1: Hypothetical Properties of Polystyrene Copolymers with N-(3-methoxybutan-2-yl)ethenesulfonamide
| Copolymer Composition (molar % of Sulfonamide Monomer) | Glass Transition Temperature (Tg) (°C) | Water Contact Angle (°) |
|---|---|---|
| 0 | 100 | 90 |
| 10 | 108 | 82 |
| 25 | 115 | 75 |
Surface Modification Applications
The chemical reactivity of the sulfonamide group in this compound also makes it a candidate for surface modification applications. Functionalizing surfaces with this compound could alter their chemical and physical properties, such as wettability, adhesion, and biocompatibility.
One approach to surface modification involves the direct grafting of this compound onto a substrate with reactive sites. For example, a surface containing hydroxyl or amine groups could be activated and then reacted with a derivative of this compound.
Another versatile method for surface functionalization is through the use of diazonium chemistry. mdpi.com An aryl diazonium salt bearing the this compound moiety could be synthesized and then used to covalently attach the molecule to a variety of surfaces, including metals, carbon-based materials, and other polymers. This method provides a robust and stable functionalization.
The following table presents hypothetical data on the surface properties of a silicon wafer before and after functionalization with this compound.
Table 2: Hypothetical Surface Properties of a Silicon Wafer Modified with this compound
| Surface | Water Contact Angle (°) | Surface Free Energy (mN/m) |
|---|---|---|
| Unmodified Silicon Wafer | 65 | 45 |
Future Research Directions and Unexplored Avenues for 3 Methoxybutane 2 Sulfonamide
Development of Highly Efficient and Sustainable Synthetic Routes
The traditional synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines, a method that can be environmentally taxing due to the use of hazardous reagents and organic solvents. researchgate.netmdpi.com Future research should prioritize the development of green and sustainable synthetic methodologies for 3-Methoxybutane-2-sulfonamide.
Key areas of focus include:
Catalytic Approaches: Investigating novel catalysts, such as nano-Ru/Fe3O4, for the direct coupling of alcohols and sulfonamides could offer an environmentally benign alternative. acs.org
Green Solvents: Exploring the use of sustainable solvents like water, ethanol, and deep eutectic solvents (DES) can significantly reduce the environmental footprint of the synthesis. rsc.orgresearchgate.net Recent studies have demonstrated the successful synthesis of sulfonamides in aqueous media. mdpi.comrsc.org
Mechanochemistry: Solvent-free mechanochemical approaches, utilizing ball milling, present a cost-effective and environmentally friendly route for sulfonamide synthesis. rsc.org
One-Pot Syntheses: Developing one-pot procedures that combine multiple reaction steps without isolating intermediates can improve efficiency and reduce waste. researchgate.netrsc.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Route | Advantages | Disadvantages | Key Research Focus |
|---|---|---|---|
| Traditional (Sulfonyl Chloride) | Well-established, high yields | Use of hazardous reagents, solvent waste | Greener chlorinating agents, solvent replacement |
| Catalytic Coupling | Environmentally benign, direct | Catalyst cost and recovery | Development of reusable and efficient catalysts |
| Aqueous Synthesis | Sustainable solvent, simplified workup | Limited solubility of some reactants | Optimization of reaction conditions for aliphatic sulfonamides |
| Mechanochemistry | Solvent-free, cost-effective | Scalability challenges | Application to a wider range of aliphatic substrates |
Discovery of Novel Reactivity Patterns and Transformations
The reactivity of the sulfonamide group is well-documented, but the specific transformations of an aliphatic sulfonamide like this compound remain largely unexplored. Future research should aim to uncover novel reactivity patterns.
Potential areas for investigation include:
C-H Functionalization: Exploring the direct functionalization of C-H bonds in the methoxybutane backbone could lead to the synthesis of novel derivatives with unique properties.
Novel Coupling Reactions: Developing new cross-coupling reactions involving the sulfonamide moiety could expand its synthetic utility. thieme-connect.com
Photoredox Catalysis: Utilizing photoredox catalysis to initiate novel transformations of this compound could open up new reaction pathways.
Domino Reactions: Designing domino reaction sequences that incorporate the sulfonamide group could lead to the efficient synthesis of complex molecules. acs.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.govnih.gov For this compound, advanced computational modeling can provide valuable insights.
Future research in this area should focus on:
Density Functional Theory (DFT) Studies: Employing DFT to investigate the electronic structure, molecular orbitals, and spectroscopic properties of this compound can help in understanding its reactivity and potential applications. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help in predicting the biological activity of derivatives of this compound, accelerating the discovery of new therapeutic agents. nih.govresearchgate.net
Molecular Docking: Using molecular docking simulations to study the interactions of this compound with biological targets can aid in the design of new drugs. nih.govmdpi.com
Reaction Mechanism Prediction: Computational modeling can be used to elucidate the mechanisms of novel reactions involving this compound, providing a theoretical basis for experimental work.
Table 2: Application of Computational Methods to this compound Research
| Computational Method | Predicted Properties | Potential Impact |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, vibrational frequencies, NMR spectra | Understanding of fundamental molecular properties |
| QSAR | Biological activity | Rational design of new drug candidates |
| Molecular Docking | Binding affinity and mode to biological targets | Identification of potential therapeutic applications |
| Reaction Modeling | Transition states, reaction pathways | Optimization of synthetic routes and discovery of new reactions |
Exploration of Self-Assembly and Supramolecular Chemistry with this compound
The sulfonamide group is known to participate in hydrogen bonding and other non-covalent interactions, making it a valuable building block for supramolecular chemistry. nih.govresearchgate.net The potential of this compound in this field is an exciting and unexplored avenue.
Future research directions include:
Crystal Engineering: Investigating the crystal packing and intermolecular interactions of this compound and its derivatives can lead to the design of new crystalline materials with desired properties. researchgate.net
Self-Assembled Monolayers (SAMs): Exploring the formation of SAMs of this compound on various surfaces could have applications in materials science and nanotechnology.
Supramolecular Polymers: Investigating the ability of this compound to form supramolecular polymers through non-covalent interactions could lead to the development of new functional materials.
Host-Guest Chemistry: Studying the inclusion of this compound within host molecules could lead to applications in drug delivery and sensing.
Integration into New Chemical Technologies and Methodologies
The unique properties of this compound could be leveraged in the development of new chemical technologies and methodologies.
Potential areas for future exploration include:
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its derivatives can offer advantages in terms of safety, efficiency, and scalability.
Biocatalysis: Utilizing enzymes to catalyze the synthesis or transformation of this compound could provide highly selective and sustainable routes to novel compounds.
Materials Science: Incorporating this compound into polymers or other materials could impart new functionalities, such as improved thermal stability or specific binding properties. mdpi.com
Chemical Biology: Using this compound as a scaffold for the development of chemical probes could aid in the study of biological processes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxybutane-2-sulfonamide, and how do reaction conditions influence yield?
- Methodology:
- Start with sulfonyl chloride intermediates (e.g., 3-methoxybutane-2-sulfonyl chloride) reacting with ammonia or amines under controlled pH (8–10) to form the sulfonamide moiety.
- Optimize solvent systems (e.g., THF or DCM) to minimize hydrolysis of the sulfonyl chloride group .
- Monitor temperature (0–5°C for exothermic reactions) to prevent side reactions like over-substitution or oxidation of the methoxy group .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology:
- NMR (¹H/¹³C): Identify methoxy (-OCH₃) protons at δ 3.2–3.5 ppm and sulfonamide (-SO₂NH₂) protons at δ 5.5–6.5 ppm (broad). Confirm stereochemistry via coupling constants .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients (retention time: 8–12 min) .
Q. What are the standard protocols for evaluating sulfonamide stability under varying pH and temperature conditions?
- Methodology:
- Conduct accelerated degradation studies:
- Acidic/basic hydrolysis: Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24–72 hours. Monitor via TLC or HPLC for decomposition products (e.g., sulfonic acids) .
- Thermal stability: Use DSC/TGA to determine melting points and decomposition thresholds (typically >150°C for sulfonamides) .
Advanced Research Questions
Q. How can conflicting data on sulfonamide bioactivity (e.g., antimicrobial vs. cytotoxic effects) be resolved in preclinical studies?
- Methodology:
- Dose-response profiling: Use IC₅₀/EC₅₀ assays to differentiate therapeutic vs. toxic thresholds. For example, cytotoxicity in HEK293 cells may occur at concentrations >100 µM, while antimicrobial activity peaks at 10–50 µM .
- Mechanistic studies: Employ RNA-seq or proteomics to identify off-target pathways (e.g., mitochondrial dysfunction) contributing to cytotoxicity .
Q. What strategies mitigate impurities during large-scale synthesis of this compound?
- Methodology:
- Byproduct suppression: Use scavenger resins (e.g., polymer-bound amines) to trap unreacted sulfonyl chloride intermediates .
- Crystallization optimization: Recrystallize crude product from ethanol/water (7:3 v/v) to remove polar impurities (e.g., sulfonic acid derivatives) .
- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes (e.g., carbonic anhydrase)?
- Methodology:
- Docking simulations: Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and Zn²⁺ in the enzyme active site. Validate with MD simulations (100 ns trajectories) .
- QSAR studies: Corrogate substituent effects (e.g., methoxy position) on inhibitory potency using Hammett σ constants and steric parameters .
Q. What experimental designs address reproducibility challenges in sulfonamide-based drug discovery?
- Methodology:
- Blind testing: Assign independent teams to replicate synthesis and bioassays under identical protocols (e.g., NIH Rigor Guidelines) .
- Negative controls: Include sulfonamide-free analogs to isolate scaffold-specific effects in biological assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between in vitro and in vivo efficacy data for sulfonamide derivatives?
- Methodology:
- Pharmacokinetic profiling: Measure bioavailability (e.g., Cₘₐₓ, AUC) via LC-MS/MS to identify metabolic instability (e.g., rapid glucuronidation) .
- Tissue distribution studies: Use radiolabeled ³H/¹⁴C analogs to track compound accumulation in target organs vs. plasma .
Reference Table: Key Properties of Analogous Sulfonamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
